molecular formula C15H17F2N3O2 B213973 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

Numéro de catalogue B213973
Poids moléculaire: 309.31 g/mol
Clé InChI: PGFKBGQSFWVGTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DFP-10825 and belongs to the class of pyrazole derivatives. This compound has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.

Mécanisme D'action

The exact mechanism of action of DFP-10825 is not fully understood. However, studies have shown that it inhibits the activity of several enzymes and proteins that play a crucial role in cancer growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is overexpressed in many types of cancer cells. DFP-10825 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein that regulates the expression of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. Studies have shown that it inhibits the production of prostaglandins, which are lipid molecules that play a crucial role in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and cancer metastasis. DFP-10825 has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

DFP-10825 has several advantages for lab experiments. It has been shown to have high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of DFP-10825 is that it has poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research on DFP-10825. One of the areas of research is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential as a combination therapy with other anti-cancer drugs. Additionally, further research is needed to understand the exact mechanism of action of DFP-10825 and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, DFP-10825 is a promising compound that has potential therapeutic applications in various diseases, including cancer and inflammation. Its anti-cancer and anti-inflammatory properties make it a promising candidate for cancer therapy. The synthesis method for DFP-10825 is relatively simple, and it has several advantages for lab experiments. However, further research is needed to optimize its pharmacokinetic properties and to investigate its potential as a therapeutic agent for other diseases.

Méthodes De Synthèse

The synthesis of DFP-10825 involves several steps. The first step is the synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, which is then reacted with 4-ethoxyaniline to form the intermediate product. The final compound is obtained by reacting the intermediate product with acetic anhydride. The overall yield of the synthesis process is around 50%.

Applications De Recherche Scientifique

DFP-10825 has been extensively studied for its potential therapeutic applications. Studies have shown that it has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. DFP-10825 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Propriétés

Nom du produit

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

Formule moléculaire

C15H17F2N3O2

Poids moléculaire

309.31 g/mol

Nom IUPAC

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C15H17F2N3O2/c1-3-22-12-6-4-11(5-7-12)18-14(21)9-20-10(2)8-13(19-20)15(16)17/h4-8,15H,3,9H2,1-2H3,(H,18,21)

Clé InChI

PGFKBGQSFWVGTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

SMILES canonique

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.